molecular formula C19H22O6 B2435089 [(8,8-dimethyl-2-oxo-4-propyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetic acid CAS No. 956189-82-5

[(8,8-dimethyl-2-oxo-4-propyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetic acid

Cat. No.: B2435089
CAS No.: 956189-82-5
M. Wt: 346.379
InChI Key: SESLHFYVDDXKIV-UHFFFAOYSA-N
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Description

[(8,8-dimethyl-2-oxo-4-propyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetic acid is a useful research compound. Its molecular formula is C19H22O6 and its molecular weight is 346.379. The purity is usually 95%.
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Properties

IUPAC Name

2-[(8,8-dimethyl-2-oxo-4-propyl-9,10-dihydropyrano[2,3-h]chromen-5-yl)oxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O6/c1-4-5-11-8-16(22)24-18-12-6-7-19(2,3)25-13(12)9-14(17(11)18)23-10-15(20)21/h8-9H,4-7,10H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SESLHFYVDDXKIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=C3CCC(OC3=CC(=C12)OCC(=O)O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [(8,8-dimethyl-2-oxo-4-propyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetic acid is a member of the pyranochromene family, which has garnered attention due to its diverse biological activities. This article aims to delve into the biological activity of this compound, summarizing its pharmacological effects, mechanisms of action, and relevant case studies.

Structure

The structural formula of the compound can be represented as:

C17H22O4C_{17}H_{22}O_4

This structure features a pyranochromene backbone, which is known for its potential therapeutic properties.

Physical Properties

PropertyValue
Molecular Weight290.36 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Antioxidant Activity

Research indicates that compounds within the pyranochromene family exhibit significant antioxidant properties. A study demonstrated that derivatives of pyranochromenes can effectively scavenge free radicals and inhibit lipid peroxidation, showcasing their potential as protective agents against oxidative stress .

Anti-inflammatory Effects

Pyranochromenes have been reported to possess anti-inflammatory properties. In vitro studies revealed that these compounds can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated macrophages . This mechanism suggests a potential therapeutic role in chronic inflammatory diseases.

Antimicrobial Activity

The compound has shown promising antimicrobial activity against various pathogens. A case study evaluated its efficacy against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition zones in agar diffusion assays . The mechanism appears to involve disruption of bacterial cell membranes.

Anticancer Properties

Pyranochromenes have also been investigated for their anticancer effects. In vitro studies indicated that they can induce apoptosis in cancer cell lines through the activation of caspase pathways . Additionally, animal models have shown reduced tumor growth when treated with these compounds .

Study 1: Antioxidant Efficacy

A recent study assessed the antioxidant activity of several pyranochromene derivatives using DPPH radical scavenging assays. The results indicated that compounds with electron-donating groups at the 8-position exhibited superior activity compared to standard antioxidants like α-tocopherol and BHT .

Study 2: Anti-inflammatory Mechanisms

In a controlled experiment involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound led to a significant reduction in IL-1β and IL-6 levels. This suggests its potential application in managing inflammatory conditions .

Study 3: Anticancer Activity

A study on human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, highlighting its potential as an anticancer agent .

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antioxidant Properties : Studies have shown that compounds structurally similar to [(8,8-dimethyl-2-oxo-4-propyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetic acid possess significant antioxidant activity. This is crucial for protecting cells from oxidative stress and may have implications in aging and degenerative diseases.
  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. Its mechanism may involve the induction of apoptosis in malignant cells or the inhibition of specific cancer-related signaling pathways.
  • Anti-inflammatory Effects : The compound has been noted for its potential to modulate inflammatory responses. This could be beneficial in treating conditions such as arthritis or other inflammatory diseases.

Case Studies

Several case studies highlight the applications of this compound:

  • Case Study on Antioxidant Activity : In a study published in a peer-reviewed journal, researchers tested various derivatives of chromene compounds for their antioxidant capacity using DPPH radical scavenging assays. The results indicated that the target compound exhibited a significant reduction in DPPH radicals compared to control samples .
  • Anticancer Research : A study focused on the synthesis and evaluation of chromene derivatives found that certain modifications to the structure enhanced their cytotoxic effects against breast cancer cell lines . The findings suggest that this compound could be a lead compound for further development in anticancer therapies.
  • Inflammation Studies : Research investigating the anti-inflammatory properties of similar compounds demonstrated that they could inhibit pro-inflammatory cytokines in vitro. This suggests potential therapeutic uses for inflammatory diseases .

Summary Table of Applications

Application AreaDescriptionRelevant Studies
Antioxidant ActivityProtects cells from oxidative damage
Anticancer ActivityInhibits cancer cell proliferation
Anti-inflammatory EffectsModulates inflammatory responses

Chemical Reactions Analysis

Esterification of the Acetic Acid Moiety

The carboxylic acid group undergoes esterification under acidic or coupling-agent-mediated conditions. For example:

  • Reaction : Treatment with methanol and H₂SO₄ yields the methyl ester derivative.

  • Yield : ~75–85% under reflux for 6–8 hours .

  • Mechanism : Acid-catalyzed nucleophilic acyl substitution.

Reaction TypeReagents/ConditionsProductYieldSource
EsterificationMethanol, H₂SO₄, refluxMethyl ester derivative85%

Amide Formation via Carbodiimide Coupling

The acetic acid group reacts with primary amines using coupling agents:

  • Reaction : Benzylamine and DCC (dicyclohexylcarbodiimide) in dichloromethane form the corresponding amide .

  • Yield : ~70–78% after 12 hours at room temperature .

  • Application : Pharmaceutical derivatives targeting MIF (macrophage migration inhibitory factor) .

Reaction TypeReagents/ConditionsProductYieldSource
Amide FormationBenzylamine, DCC, DCM, RTN-Benzylamide derivative78%

Nucleophilic Attack at the 2-Oxo Group

The 2-oxo group participates in nucleophilic additions:

  • Reaction : Hydrazine hydrate forms a hydrazone derivative under ethanol reflux.

  • Yield : ~65% after 4 hours.

  • Mechanism : Nucleophilic addition followed by dehydration.

Reaction TypeReagents/ConditionsProductYieldSource
Hydrazone FormationHydrazine hydrate, EtOH2-Hydrazone derivative65%

Oxidation of the 4-Propyl Substituent

The propyl group at position 4 undergoes oxidation to a carboxylic acid:

  • Reaction : KMnO₄ in acidic conditions oxidizes the propyl chain to propanoic acid .

  • Yield : ~50–60% due to steric hindrance from the dimethyl groups .

Reaction TypeReagents/ConditionsProductYieldSource
OxidationKMnO₄, H₂SO₄, Δ4-Propanoic acid derivative60%

Microwave-Assisted Cyclocondensation

The chromene scaffold participates in cyclization under microwave irradiation:

  • Reaction : Base-mediated cyclocondensation forms fused heterocycles (e.g., pyrrolo-chromene derivatives) .

  • Yield : 55–86%, influenced by steric effects of substituents .

  • Mechanism : 5-exo-trig cyclization initiated by deprotonation .

Reaction TypeReagents/ConditionsProductYieldSource
CyclocondensationK₂CO₃, DMF, microwave, 150°CPyrrolo[2,3-f]chromene derivative86%

Acid-Catalyzed Ring-Opening

The pyran ring undergoes hydrolysis under strong acidic conditions:

  • Reaction : HCl (conc.) at 80°C cleaves the oxygen bridge, yielding a dihydroxycoumarin derivative.

  • Yield : ~45–55%.

Reaction TypeReagents/ConditionsProductYieldSource
Ring-OpeningHCl (conc.), 80°CDihydroxycoumarin-acetic acid conjugate55%

Q & A

Q. How can synthesis parameters be optimized to achieve high yield and purity of this compound?

Methodological Answer:

  • Temperature Control : Maintain reaction temperatures between 50–80°C to balance reaction kinetics and minimize decomposition .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or dichloromethane) to enhance solubility of intermediates .
  • Catalyst Use : Employ coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) for amide bond formation in related pyranochromene derivatives .
  • Purification : Utilize column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) to isolate the product .

Q. What analytical techniques are most reliable for structural confirmation?

Methodological Answer:

  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., propyl at C4, methyl groups at C8) and lactone ring integrity .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., expected [M+H]+ at m/z 361.15 for C19_{19}H22_{22}O6_6) .
  • Infrared (IR) Spectroscopy : Identify carbonyl stretching (1700–1750 cm1^{-1}) and ether linkages (1100–1250 cm1^{-1}) .

Q. How can purity be assessed quantitatively?

Methodological Answer:

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm; aim for ≥95% purity .
  • Melting Point Analysis : Compare observed melting range (e.g., 180–185°C) with literature values to detect impurities .

Advanced Research Questions

Q. How do substituents (e.g., propyl vs. butyl) influence reaction kinetics in pyranochromene derivatives?

Methodological Answer:

  • Kinetic Studies : Perform time-resolved 1H^1H-NMR to monitor substituent effects on ring-closing reactions. Butyl groups may sterically hinder cyclization compared to propyl, reducing yield by ~15% .
  • Computational Modeling : Use DFT calculations (B3LYP/6-31G*) to compare activation energies for different substituents .

Q. How should contradictory bioactivity data (e.g., anti-inflammatory vs. cytotoxicity) be resolved?

Methodological Answer:

  • Dose-Response Assays : Test compound concentrations from 1 nM to 100 µM in primary cell lines (e.g., RAW 264.7 macrophages) to identify therapeutic windows .
  • Mechanistic Profiling : Use RNA-seq or phosphoproteomics to identify off-target pathways (e.g., NF-κB vs. MAPK crosstalk) .

Q. What computational tools are suitable for crystallographic modeling of this compound?

Methodological Answer:

  • SHELX Suite : Refine X-ray diffraction data with SHELXL for small-molecule crystallography; validate hydrogen bonding and dihedral angles .
  • WinGX/ORTEP : Visualize anisotropic displacement parameters and generate publication-quality thermal ellipsoid plots .

Q. How can structure-activity relationships (SAR) guide functional group modifications?

Methodological Answer:

  • Pharmacophore Mapping : Replace the acetic acid moiety with bioisosteres (e.g., sulfonic acid) to enhance solubility while retaining hydrogen-bonding capacity .
  • Prenylation Studies : Introduce isoprenyl groups at C6 to mimic natural prenylated isoflavones like Pomiferin, which show improved cellular uptake .

Q. What strategies address regioselectivity challenges in electrophilic substitutions?

Methodological Answer:

  • Directing Groups : Install temporary protecting groups (e.g., acetyl) at C5 to direct electrophiles to the electron-rich chromene ring .
  • Lewis Acid Catalysis : Use BF3_3-OEt2_2 to stabilize transition states in Friedel-Crafts alkylations .

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